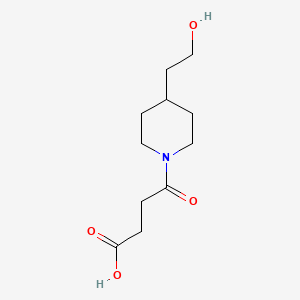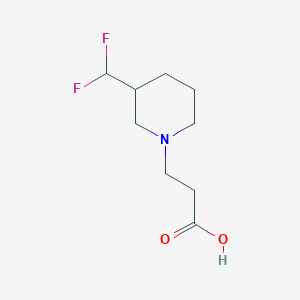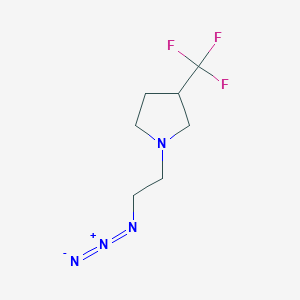
1-(2-Azidoethyl)-3-(trifluoromethyl)pyrrolidine
説明
1-(2-Azidoethyl)-3-(trifluoromethyl)pyrrolidine is a useful research compound. Its molecular formula is C7H11F3N4 and its molecular weight is 208.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of action
Azido compounds are generally known for their reactivity and are often used in click chemistry for the creation of complex structures .
Mode of action
The azido group in the compound can exert a control over the molecular conformation, which is known as the azido gauche effect . This effect can influence the compound’s interaction with its targets.
Pharmacokinetics
Its density, dynamic viscosity, and vapor pressure have been measured , which could provide some insights into its pharmacokinetic properties.
Action environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its density and dynamic viscosity were measured over a temperature range from 273.15 K to 373.15 K , suggesting that temperature could be a significant environmental factor.
生化学分析
Biochemical Properties
1-(2-Azidoethyl)-3-(trifluoromethyl)pyrrolidine plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through its azido group, which can undergo cycloaddition reactions with alkynes in the presence of a copper catalyst. This interaction is highly specific and efficient, making it a valuable tool in labeling and tracking biomolecules in complex biological systems .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modifying proteins and other biomolecules, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to selectively label biomolecules allows researchers to study dynamic cellular processes in real-time .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The azido group can form covalent bonds with alkyne groups in a process known as click chemistry. This reaction is highly efficient and specific, allowing for precise modification of target molecules. Additionally, the trifluoromethyl group can influence the compound’s reactivity and stability, further enhancing its utility in biochemical applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is generally stable under standard laboratory conditions, but its reactivity can be influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term studies have shown that the compound can maintain its labeling efficiency over extended periods, making it suitable for long-term experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can effectively label target biomolecules without causing significant toxicity. At higher doses, there may be threshold effects, including potential toxicity and adverse effects on cellular function. It is crucial to optimize the dosage to achieve the desired labeling efficiency while minimizing any harmful effects .
特性
IUPAC Name |
1-(2-azidoethyl)-3-(trifluoromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N4/c8-7(9,10)6-1-3-14(5-6)4-2-12-13-11/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOOIKZPEPREHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)(F)F)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


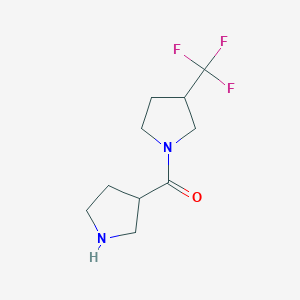
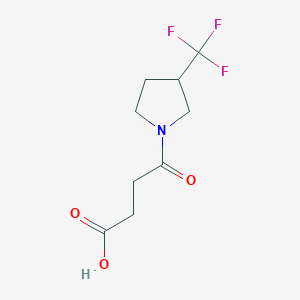
![2-Azido-1-(2-azabicyclo[2.2.1]heptan-2-yl)ethan-1-one](/img/structure/B1476644.png)
![3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-amine](/img/structure/B1476645.png)
![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)benzoic acid](/img/structure/B1476647.png)
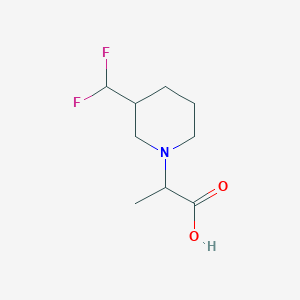
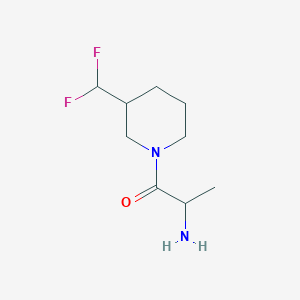
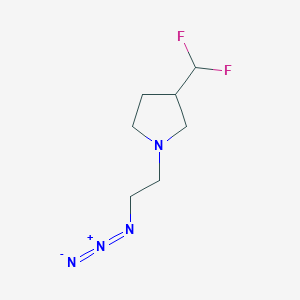
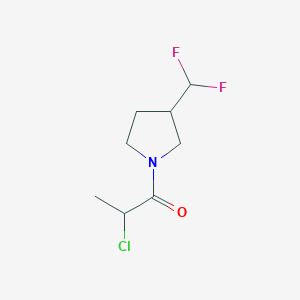

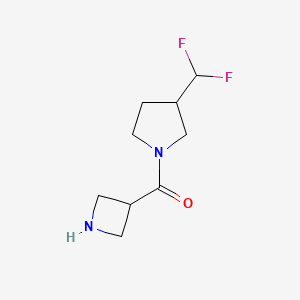
![(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)(piperidin-4-yl)methanone](/img/structure/B1476656.png)
